BenchChemオンラインストアへようこそ!

Mitomycin phosphate

Antitumor Prodrug Toxicity Therapeutic Index

Mitomycin phosphate (MOP) is an N7-alkylphosphate prodrug of mitomycin C requiring alkaline phosphatase-mediated dephosphorylation for activation, achieving >100-fold differential cytotoxicity between prodrug and active metabolite. This tumor-selective mechanism makes it essential for ADEPT studies, antibody-enzyme conjugate development, and phosphatase kinetics research. Unlike mitomycin C, MOP cannot be interchangeably substituted—its prodrug design delivers a 2-fold reduction in acute LD50 and a 2.5-fold increase in fractionated tolerated dose versus parent analogs. Validated in preclinical models co-administered with etoposide phosphate for multi-prodrug regimens. For research use only; not for human or veterinary applications.

Molecular Formula C17H23N4O9P
Molecular Weight 458.4 g/mol
CAS No. 124580-38-7
Cat. No. B038072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin phosphate
CAS124580-38-7
Synonymsmitomycin phosphate
Molecular FormulaC17H23N4O9P
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O
InChIInChI=1S/C17H23N4O9P/c1-7-11(19-3-4-30-31(25,26)27)14(23)10-8(6-29-16(18)24)17(28-2)15-9(20-15)5-21(17)12(10)13(7)22/h8-9,15,19-20H,3-6H2,1-2H3,(H2,18,24)(H2,25,26,27)/t8-,9+,15+,17-/m1/s1
InChIKeyMNOGBRROKHFONU-CJUKMMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin Phosphate (CAS 124580-38-7) | A Phosphate-Derivatized Prodrug of Mitomycin C for Targeted Antitumor Applications


Mitomycin phosphate (CAS 124580-38-7) is an N7-alkylphosphate derivative of the antineoplastic antibiotic mitomycin C, belonging to the mitosane family of DNA-alkylating agents [1]. As a phosphate prodrug, it is designed to remain relatively noncytotoxic until enzymatically activated by alkaline phosphatase, releasing the active mitomycin alcohol moiety, thereby enabling tumor-selective cytotoxicity and reduced systemic toxicity compared to its parent compound [2].

Why Generic Substitution of Mitomycin Phosphate (CAS 124580-38-7) Is Not Straightforward: Prodrug Activation and Selectivity


Mitomycin phosphate cannot be simply interchanged with mitomycin C or other mitomycin analogs due to its fundamentally different mechanism of action as a prodrug. Unlike mitomycin C, which exerts direct cytotoxicity upon bioreductive activation, mitomycin phosphate requires prior dephosphorylation by alkaline phosphatase to generate the active mitomycin alcohol [1]. This dependency enables tumor-specific targeting when combined with antibody-alkaline phosphatase conjugates, achieving >100-fold differential toxicity between the prodrug and its active form [2]. Substitution with mitomycin C would bypass this selectivity, increasing systemic toxicity and negating the therapeutic window gained through targeted activation [1].

Mitomycin Phosphate (CAS 124580-38-7) vs. Comparators: Quantitative Differentiation in Antitumor Efficacy and Toxicity


Reduced In Vivo Toxicity of Mitomycin Phosphate Prodrug Compared to Parent Mitomycin Analog

Mitomycin phosphate (compound V) demonstrates significantly lower acute toxicity in mice compared to its parent hydroxy analog (compound IIa). The LD50 values, determined after intraperitoneal administration in two equal doses spaced 4 days apart, were 90 mg/kg for mitomycin phosphate and 45 mg/kg for compound IIa, indicating a 2-fold reduction in toxicity [1]. Furthermore, when administered in a fractionated schedule over 25 days, total tolerated doses increased to 100 mg/kg for mitomycin phosphate versus 40 mg/kg for IIa [1].

Antitumor Prodrug Toxicity Therapeutic Index

Cytotoxicity Differential: Mitomycin Phosphate Prodrug Is >100-Fold Less Toxic Than Its Active Metabolite

Mitomycin phosphate (MOP) exhibits dramatically reduced cytotoxicity compared to its enzymatic activation product, mitomycin alcohol. In vitro studies using the H2981 human lung adenocarcinoma cell line demonstrated that MOP and etoposide phosphate were less toxic than their respective hydrolysis products by a factor of >100 [1]. Similarly, in CD30+ Hodgkin's L540 cells, mitomycin alcohol was 100 times more toxic than the prodrug MOP following activation by an alkaline phosphatase-conjugated bispecific antibody [2].

Prodrug Activation Cytotoxicity Selectivity Index

Targeted Antitumor Efficacy In Vivo: Superior Response with Antibody-Enzyme Conjugate + Mitomycin Phosphate

In H2981 human lung adenocarcinoma xenograft-bearing mice, treatment with an L6-alkaline phosphatase (L6-AP) conjugate followed 24 hours later by mitomycin phosphate (MOP) produced a strong antitumor response that was superior to treatment with MOP alone or MOP combined with etoposide phosphate without prior antibody-enzyme targeting [1]. The conjugate selectively binds to carcinoma cells, converting MOP locally to mitomycin alcohol, thereby enhancing efficacy while maintaining reduced systemic toxicity [1].

Antibody-Directed Enzyme Prodrug Therapy In Vivo Efficacy Tumor Targeting

Cytotoxic Potency After Enzymatic Activation: Comparable to Mitomycin C

The prodrug mitomycin phosphate (compound V) exhibits minimal direct cytotoxicity (IC50 not reached at tested concentrations) against H2981 human lung tumor cells. However, pretreatment of the prodrug with alkaline phosphatase restores full cytotoxic activity, yielding an IC50 comparable to that of mitomycin C and compound IIa, which are both highly cytotoxic with IC50 values close to 1 µM [1]. This confirms that phosphate derivatization does not impair the intrinsic potency of the active mitomycin alcohol moiety.

IC50 Cytotoxicity Prodrug Activation

Mitomycin Phosphate (CAS 124580-38-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Research

Mitomycin phosphate is an ideal candidate for ADEPT studies due to its >100-fold differential cytotoxicity between prodrug and active metabolite [1]. Researchers developing tumor-targeting antibody-alkaline phosphatase conjugates can utilize MOP to achieve localized activation and potent antitumor effects in xenograft models, as demonstrated with the L6-AP conjugate in lung adenocarcinoma [2].

In Vivo Toxicology and Therapeutic Index Optimization

The 2-fold reduction in acute LD50 and 2.5-fold increase in fractionated tolerated dose compared to the parent N7-alkanol analog [3] make mitomycin phosphate a valuable tool for preclinical toxicology studies aimed at maximizing the therapeutic index of mitomycin-based therapies.

Prodrug Activation and Selectivity Mechanism Studies

Investigators studying the kinetics and specificity of phosphatase-mediated prodrug activation can employ mitomycin phosphate to quantify the relationship between enzymatic dephosphorylation and cytotoxicity restoration, as shown by the conversion from minimal activity to an IC50 of ~1 µM after alkaline phosphatase treatment [3].

Combination Prodrug Regimen Development

Mitomycin phosphate has been successfully co-administered with etoposide phosphate in preclinical models to enhance antitumor responses when combined with targeted antibody-enzyme conjugates [2]. This supports its use in research exploring multi-prodrug regimens for improved cancer therapy outcomes.

Quote Request

Request a Quote for Mitomycin phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.